5-Amino-4-chloro-2-fluorobenzoic acid chemical properties
5-Amino-4-chloro-2-fluorobenzoic acid chemical properties
An In-Depth Technical Guide to 5-Amino-4-chloro-2-fluorobenzoic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Amino-4-chloro-2-fluorobenzoic acid, a key intermediate in the development of modern pharmaceuticals and agrochemicals. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical properties, reactivity profiles, spectral data, and practical applications, grounding all information in established scientific principles.
Core Molecular Profile and Physicochemical Properties
5-Amino-4-chloro-2-fluorobenzoic acid (CAS No. 957187-25-6) is a polysubstituted aromatic carboxylic acid. Its unique arrangement of an amino group, a carboxylic acid, and two different halogen atoms (chlorine and fluorine) on a benzene ring imparts a distinct reactivity profile, making it a valuable and versatile building block in organic synthesis. The electron-withdrawing nature of the halogen and carboxyl groups, combined with the electron-donating amino group, creates a nuanced electronic environment that can be exploited for selective chemical transformations.
The physical and chemical properties of this compound are summarized below, providing a foundational dataset for its use in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | 5-amino-4-chloro-2-fluorobenzoic acid | |
| CAS Number | 957187-25-6 | |
| Molecular Formula | C₇H₅ClFNO₂ | |
| Molecular Weight | 189.57 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | Data not consistently available; related isomers melt in the range of 180-215°C | |
| InChI Key | UTSRABQCSOHYHQ-UHFFFAOYSA-N | |
| SMILES | C1=C(C(=CC(=C1N)F)Cl)C(=O)O | [3] |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the amino and carboxylic acid groups. The aromatic protons will appear as doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The exact chemical shifts will be influenced by the electronic effects of all substituents. The acidic proton of the carboxyl group will likely appear as a broad singlet at a downfield shift (typically >10 ppm), while the amino protons will also present as a broad singlet. For a related compound, 2-chloro-4-fluorobenzoic acid, aromatic proton signals are observed around 7.3-7.9 ppm.[4]
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¹³C NMR: The carbon NMR will display seven distinct signals corresponding to each carbon atom in the molecule. The carboxyl carbon will be the most downfield signal (typically 165-175 ppm). The carbons attached to the electronegative fluorine and chlorine atoms will also have characteristic shifts. Data for 4-chlorobenzoic acid shows aromatic carbon signals in the range of 130-140 ppm, with the carboxyl carbon at ~177 ppm.[5]
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¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, as there are no adjacent fluorine or hydrogen atoms for coupling, which provides a clear diagnostic peak for the presence of the fluorine substituent.
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the molecule's functional groups. Key expected absorption bands include:
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O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
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N-H Stretch (Amine): Two distinct sharp peaks in the range of 3300-3500 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.
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C-N Stretch: Around 1250-1350 cm⁻¹.
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C-F and C-Cl Stretches: In the fingerprint region, typically 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl. Data from similar compounds like 4-aminobenzoic acid and 4-fluorobenzoic acid confirm these characteristic vibrational modes.[6][7]
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion (M⁺) peak at m/z 189. The presence of chlorine will result in a characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak, confirming the presence of a single chlorine atom.[8][9] Fragmentation would likely involve the loss of H₂O, CO, and COOH from the parent ion.
Chemical Reactivity and Synthetic Pathways
The utility of 5-Amino-4-chloro-2-fluorobenzoic acid stems from the distinct reactivity of its functional groups, which can be addressed selectively under controlled conditions.
Reactivity Profile```dot
graph "Reactivity_Profile" { layout=neato; node [shape=box, style="filled", fontname="Helvetica", margin=0.2]; edge [fontname="Helvetica", fontsize=10];
}
Caption: A representative synthetic workflow for the target compound.
Step-by-Step Methodology:
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Nitration:
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Charge a reaction vessel with 2,4-difluoro-3-chlorobenzoic acid.
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Slowly add a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) while maintaining a low temperature (0-10 °C) to control the exothermic reaction. The nitro group is directed to the 5-position due to the activating/directing effects of the existing substituents.
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After the addition is complete, allow the reaction to stir until completion (monitored by TLC or LC-MS).
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Quench the reaction by pouring it over ice and filter the resulting precipitate to isolate the 5-nitro intermediate. [10]
-
-
Esterification (Optional but Recommended):
-
To improve solubility in organic solvents for the subsequent reduction step and to protect the carboxylic acid, the nitro-intermediate can be esterified (e.g., using methanol and a catalytic amount of sulfuric acid under reflux). [10]
-
-
Reduction of the Nitro Group:
-
Dissolve the 5-nitro intermediate in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Add a reducing agent. A common and clean method is catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst. [10]Alternatively, chemical reduction using metals like zinc, tin, or iron in an acidic medium can be employed. [11] * Run the reaction until the starting material is fully consumed.
-
Filter off the catalyst (if used) and remove the solvent under reduced pressure.
-
-
Hydrolysis (if esterified):
-
If an ester was formed, hydrolyze it back to the carboxylic acid using either acidic or basic conditions (e.g., refluxing with aqueous HCl or NaOH), followed by neutralization to precipitate the final product.
-
-
Purification:
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The final product, 5-Amino-4-chloro-2-fluorobenzoic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity.
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Applications in Research and Development
The structural motifs within 5-Amino-4-chloro-2-fluorobenzoic acid make it a high-value intermediate in two major industrial sectors:
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Agrochemicals: It is a documented key intermediate in the synthesis of potent herbicides. [12]For instance, it serves as a building block for Saflufenacil, a pyrimidinedione class herbicide that functions by inhibiting the protoporphyrinogen IX oxidase (PPO) enzyme in weeds. [12]* Pharmaceuticals: In drug discovery, fluorine-containing building blocks are increasingly used to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. [13]This compound provides a scaffold for creating complex molecules for various therapeutic targets. Its derivatives have been investigated for potential antiviral, anti-inflammatory, and anticancer activities. [3]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 5-Amino-4-chloro-2-fluorobenzoic acid is essential. Based on data from related compounds, it should be treated as a hazardous substance.
-
Hazard Classification: It is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [14][15]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Use a dust mask or work in a well-ventilated area or fume hood to avoid inhaling dust. [16][17]* First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. [14] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention. [16] * Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [15] * Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical advice. [14]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [3][18]Recommended storage temperatures are often between 0-5°C. [3]
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References
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PubChem. 5-Chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
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Supporting Information for a scientific publication. (2018). Royal Society of Chemistry. Available at: [Link]
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Pharmaffiliates. (n.d.). 5-Amino-2-chloro-4-fluorobenzoic acid. Available at: [Link]
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PubChem. 2-Amino-4-chloro-5-fluorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
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Liu, G., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link]
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Chem-Impex International, Inc. (n.d.). 5-Chloro-2-fluorobenzoic acid. Available at: [Link]
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NIST. (2018). Benzoic acid, 4-amino-2-chloro-. NIST Chemistry WebBook. Available at: [Link]
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O'Hagan, D. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (2016). CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof.
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PrepChem. (n.d.). Preparation of 5-amino-2-chlorobenzoic acid. Available at: [Link]
- Google Patents. (2022). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid.
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PubChem. 5-Amino-4-(2-chloroanilino)-2-fluorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
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Biological Magnetic Resonance Bank (BMRB). (n.d.). 4-Chlorobenzoic Acid. Available at: [Link]
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NIST. (2018). Benzoic acid, 4-fluoro-. NIST Chemistry WebBook. Available at: [Link]
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NIST. (2018). Benzoic acid, 4-chloro-. NIST Chemistry WebBook. Available at: [Link]
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Chemsrc. (2025, August 24). 4-Chloro-2-fluoro-5-sulfamylbenzoic acid. Available at: [Link]
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Wikipedia. (n.d.). 4-Chlorobenzoic acid. Available at: [Link]
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P212121 Store. (n.d.). 5-Amino-2-chloro-4-fluorobenzoic acid. Available at: [Link]
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MDPI. (2020). Synthesis and Matrix Properties of α-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Proteins Analysis by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry. Molecules. Available at: [Link]
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NIST. (2018). 4-Chlorobenzoic acid, TMS derivative. NIST Chemistry WebBook. Available at: [Link]
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